molecular formula C3H2ClN B132963 2-Chloroacrylonitrile CAS No. 920-37-6

2-Chloroacrylonitrile

Cat. No.: B132963
CAS No.: 920-37-6
M. Wt: 87.51 g/mol
InChI Key: OYUNTGBISCIYPW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Chloroacrylonitrile is a chemical compound that is primarily used as a reagent in various chemical reactions It is known to be a common reagent in cycloaddition reactions , which suggests that its primary targets could be compounds with conjugated double bonds.

Mode of Action

This compound interacts with its targets through a process known as cycloaddition . In cycloaddition reactions, two unsaturated molecules (or parts of the same molecule) combine to form a cyclic compound. The presence of the chlorine atom and the nitrile group in this compound likely influence its reactivity and the nature of the products formed during these reactions.

Biochemical Pathways

Given its use in cycloaddition reactions , it can be inferred that it may be involved in the synthesis of various cyclic compounds. These could potentially include various pharmaceuticals and pesticides, as this compound is noted to be an important intermediate in these industries .

Pharmacokinetics

It is known that this compound is a liquid at room temperature , which could influence its absorption and distribution

Result of Action

Given its use in cycloaddition reactions , it can be inferred that it may play a role in the synthesis of various cyclic compounds. These could potentially have a wide range of effects depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be highly flammable , which could pose risks during storage and handling.

Biochemical Analysis

Biochemical Properties

It is known to be a common reagent in cycloaddition reactions . Cycloaddition reactions are a type of chemical reaction where two unsaturated molecules (or parts of the same molecule) combine to form a cyclic compound. In the context of biochemistry, these reactions can involve proteins, enzymes, and other biomolecules, potentially influencing their function and interactions .

Cellular Effects

The cellular effects of 2-Chloroacrylonitrile are not well-documented. Given its reactivity, it may interact with various cellular components and processes. For instance, its involvement in cycloaddition reactions could potentially influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a reagent in cycloaddition reactions, it may interact with biomolecules such as enzymes, potentially leading to enzyme inhibition or activation It could also bind to other biomolecules, leading to changes in gene expression

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is a stable compound under normal conditions

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently unavailable. Its solubility in organic solvents suggests that it might interact with lipid bilayers and potentially accumulate in lipid-rich areas of cells .

Preparation Methods

2-Chloroacrylonitrile is typically prepared by the chlorination of acrylonitrile followed by thermal cleavage of the resulting 2,3-dichloropropionitrile. The process involves the addition of elemental chlorine to acrylonitrile in the presence of a catalyst system comprising dimethylformamide and pyridine or its derivatives. The crude 2,3-dichloropropionitrile formed is then subjected to thermal cleavage in the presence of the same catalyst system .

Chemical Reactions Analysis

2-Chloroacrylonitrile undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

2-Chloroacrylonitrile can be compared with other similar compounds, such as acrylonitrile and chloroacetonitrile. While acrylonitrile is a simple nitrile compound, this compound has an additional chlorine atom, which enhances its reactivity in various chemical reactions. Chloroacetonitrile, on the other hand, has a different structure and reactivity profile compared to this compound .

Similar Compounds

  • Acrylonitrile
  • Chloroacetonitrile
  • Crotononitrile
  • Vinyl bromide
  • Butyronitrile

Properties

IUPAC Name

2-chloroprop-2-enenitrile
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InChI

InChI=1S/C3H2ClN/c1-3(4)2-5/h1H2
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InChI Key

OYUNTGBISCIYPW-UHFFFAOYSA-N
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Canonical SMILES

C=C(C#N)Cl
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Molecular Formula

C3H2ClN
Record name 2-CHLOROACRYLONITRILE
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Related CAS

25641-34-3
Record name 2-Propenenitrile, 2-chloro-, homopolymer
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DSSTOX Substance ID

DTXSID6052613
Record name 2-Chloroacrylonitrile
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Molecular Weight

87.51 g/mol
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Physical Description

2-chloroacrylonitrile appears as a liquid. Boiling point 190-192 °F (88-89 °C). Density 1.096 g / cm3. Flash point 44 °F. Highly toxic., Highly toxic liquid with boiling point of 88-89 deg C; [CAMEO]
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Boiling Point

190 to 192 °F at 760 mmHg (NTP, 1992)
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Flash Point

44 °F (NTP, 1992), 44 °F
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CAS No.

920-37-6
Record name 2-CHLOROACRYLONITRILE
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Melting Point

-85 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

In the same way as in Example 1, 53.1 g of acrylonitrile was chlorinated at 20° to 25° C. in the presence of 20.0 g (0.2 mole) of anhydrous calcium carbonate. When the weight of the reaction solution reached 124 g which was the weight showing that 2,3-dichloropropionitrile was formed in a calculated amount, the reaction was stopped. Chlorine dissolved in the reaction solution was removed with nitrogen. The weight of the reaction product at this time was 116.6 g. The catalyst was separated by filtration, and the reaction solution was distilled under reduced pressure to afford 0.7 g of acrylonitrile as a first fraction boiling at 23° C. (100 mmHg), 3.1 g (yield of 4.2% based on acrylonitrile) of 2-chloroacrylonitrile as a second fraction boiling at 43°-44° C. (150 mmHg), and 112.3 g (yield of 90.5% based on acrylonitrile) of 2,3-dichloropropionitrile as a third fraction boiling at 62°-63° C. (13 mmHg).
Quantity
53.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Chloroacrylonitrile
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2-Chloroacrylonitrile
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2-Chloroacrylonitrile
Reactant of Route 4
2-Chloroacrylonitrile
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Customer
Q & A

Q1: What is the molecular formula and weight of 2-chloroacrylonitrile?

A1: this compound has a molecular formula of C3H2ClN and a molecular weight of 87.51 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have investigated the Nuclear Quadrupole Coupling [] and infrared spectrum [] of this compound, providing valuable information about its structure and bonding.

Q3: How does this compound react as a dienophile in Diels-Alder reactions?

A3: this compound acts as a potent dienophile in Diels-Alder reactions. For example, it reacts with 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes to form cycloadducts, which can undergo further rearrangements depending on reaction conditions []. This reactivity has been exploited in the synthesis of complex molecules like steroids [] and prostaglandins [].

Q4: Can this compound be used in the synthesis of heterocycles?

A4: Yes, this compound is a valuable precursor for synthesizing various heterocycles. For example, it reacts with aromatic aldehyde N-acylhydrazones to form 2,5-disubstituted 1,3,4-oxadiazoles []. Additionally, reactions with hydrazones have been utilized to synthesize 1,2-diazepino[3,4-b]quinoxalines [] and 5,14-methano-16-oxo-1,5,6-benzoxadiazonino[3,4-b]quinoxalines [].

Q5: Does this compound participate in Michael additions?

A5: Absolutely. This compound readily undergoes Michael addition reactions. One study demonstrated its reaction with alkoxides or diethyl methylmalonate, followed by a vicarious nucleophilic substitution with 1,3-dinitrobenzene to yield substituted nitroarenes [].

Q6: Are there any examples of asymmetric synthesis using this compound?

A6: Yes, chiral 2-endo-substituted 9-oxabispidines, valuable ligands for enantioselective copper(II)-catalyzed Henry reactions, have been synthesized using this compound as a starting material []. This approach highlights the potential of this compound in developing new chiral catalysts and ligands.

Q7: What about its role in polymer chemistry?

A7: this compound serves as a monomer in polymerization reactions. Research indicates that dehydrochlorinated poly(this compound) can form inclusion compounds within deoxycholic and apocholic acid canals []. This finding opens possibilities for developing novel materials with unique properties.

Q8: Can this compound be used in photochemical reactions?

A8: Yes, this compound participates in photochemical transformations. One study showcased its [2+2] cycloaddition with 6-methoxy-2-naphthonitrile under light irradiation to yield cyclobutane adducts []. This highlights its potential in photo-induced organic synthesis.

Q9: How does the chlorine atom in this compound influence its reactivity?

A9: The chlorine atom plays a significant role in the reactivity of this compound. Its electron-withdrawing nature enhances the electrophilicity of the double bond, making it more susceptible to nucleophilic attack, as seen in Michael additions and Diels-Alder reactions. Additionally, the chlorine atom can be strategically removed in subsequent steps, as demonstrated by the synthesis of dihalomucononitriles [].

Q10: Does this compound exhibit catalytic properties?

A10: While this compound is not a catalyst itself, it's a valuable building block for synthesizing various compounds, some of which might possess catalytic properties. For instance, the chiral 9-oxabispidines derived from this compound serve as ligands in enantioselective copper-catalyzed reactions [].

Q11: Have computational methods been used to study this compound?

A11: Yes, computational chemistry has been employed to understand the reactivity of this compound. For example, PM3-CI calculations helped elucidate the mechanism and regioselectivity of photocycloaddition reactions of 2-pyrones with this compound [].

Q12: How do structural modifications of this compound affect its reactivity?

A12: The presence and position of the chlorine atom are crucial for the reactivity of this compound. Replacing chlorine with other halogens or modifying the acrylonitrile moiety can significantly alter its behavior in chemical reactions. For example, substituting chlorine with bromine leads to the formation of bis(2-bromoacrylonitrile), which exhibits different reactivity in conjugate addition/elimination reactions compared to bis(this compound) [].

Q13: What are the known toxicological properties of this compound?

A13: this compound should be handled with caution as it can be toxic. Studies on rats have shown that inhalation exposure to this compound can cause maternal toxicity [, ]. While it did not cause significant embryonal or fetal toxicity at the tested concentrations, further research might be needed to assess its potential long-term effects.

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